1-Bromo-2,7-bis(bromomethyl)naphthalene
Description
Structure
3D Structure
Properties
CAS No. |
860395-06-8 |
|---|---|
Molecular Formula |
C12H9Br3 |
Molecular Weight |
392.91 g/mol |
IUPAC Name |
1-bromo-2,7-bis(bromomethyl)naphthalene |
InChI |
InChI=1S/C12H9Br3/c13-6-8-1-2-9-3-4-10(7-14)12(15)11(9)5-8/h1-5H,6-7H2 |
InChI Key |
PIDLQZBELOTXOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2Br)CBr)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 2,7 Bis Bromomethyl Naphthalene
Strategies for Regioselective Bromination of Naphthalene (B1677914) Scaffolds
The foundational challenge in the synthesis of 1-Bromo-2,7-bis(bromomethyl)naphthalene lies in the controlled introduction of bromine atoms onto the naphthalene core and its substituents. This necessitates a careful selection of bromination techniques to achieve the desired regioselectivity.
Radical-Mediated Benzylic Bromination Protocols
The introduction of bromine atoms onto the methyl groups at the 2 and 7 positions of the naphthalene ring is typically achieved through radical-mediated benzylic bromination, most commonly via the Wohl-Ziegler reaction. thermofisher.comwikipedia.org This reaction utilizes N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4). organic-chemistry.orgmychemblog.com
The mechanism proceeds through a free-radical chain reaction. The initiator, upon thermal or photochemical decomposition, generates a radical that abstracts a hydrogen atom from a benzylic position of the alkylnaphthalene. The resulting benzylic radical is stabilized by resonance with the aromatic system. This radical then reacts with NBS to form the brominated product and a succinimidyl radical, which continues the chain reaction. mychemblog.com The low concentration of bromine maintained by NBS is crucial to suppress competing electrophilic addition to the aromatic ring. organic-chemistry.org
Direct Aromatic Bromination Techniques
The regioselective introduction of a single bromine atom onto the naphthalene nucleus is governed by the principles of electrophilic aromatic substitution. The reactivity of the naphthalene ring is not uniform across all positions. The α-positions (1, 4, 5, and 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, and 7) due to the greater stability of the carbocation intermediate formed during the substitution at the α-position. docbrown.info
For a substituted naphthalene, the directing effects of the existing substituents play a crucial role. Alkyl groups, such as the methyl groups in 2,7-dimethylnaphthalene (B47183), are activating and ortho-, para-directing. libretexts.org This means they increase the electron density of the aromatic ring and direct incoming electrophiles to the positions ortho and para to themselves. In the case of 2,7-dimethylnaphthalene, the positions ortho to the methyl groups are 1, 3, 6, and 8. The directing effects of the two methyl groups reinforce each other, leading to a higher probability of substitution at these positions.
Convergent and Divergent Synthesis Pathways
The synthesis of this compound can be approached through different strategic sequences of reactions, primarily categorized as convergent or divergent pathways.
Sequential Functionalization of Naphthalene Derivatives
A common and logical pathway for the synthesis of this compound involves the sequential functionalization of a readily available starting material. A plausible retrosynthetic analysis suggests starting from 2,7-dimethylnaphthalene. This approach involves two key transformations: the regioselective monobromination of the aromatic ring, followed by the dibromination of the two methyl groups.
The first step would be the electrophilic bromination of 2,7-dimethylnaphthalene to yield 1-Bromo-2,7-dimethylnaphthalene. The directing effects of the two methyl groups would favor the introduction of the bromine atom at the 1-position. Subsequently, this intermediate would undergo a double radical-mediated benzylic bromination to afford the final product.
Multi-Step Synthesis with Positional Control
In cases where the desired regioselectivity is difficult to achieve directly, a multi-step synthesis with greater positional control may be employed. This could involve the synthesis of a naphthalene precursor with substituents that can be later converted to the desired bromo and bromomethyl groups. For instance, one could envision a route starting from a naphthalene derivative with functional groups that can be transformed into methyl groups, which are then brominated. However, for the target compound, the sequential bromination of 2,7-dimethylnaphthalene appears to be the more straightforward approach.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is highly dependent on the optimization of the reaction conditions for both the aromatic and benzylic bromination steps.
For the electrophilic bromination of 2,7-dimethylnaphthalene, factors such as the choice of brominating agent (e.g., Br2, NBS), the catalyst (e.g., FeBr3, AlCl3), the solvent, and the reaction temperature can significantly influence the regioselectivity and the yield of the desired 1-bromo isomer. docbrown.info Careful control of these parameters is necessary to minimize the formation of other isomers.
In the subsequent Wohl-Ziegler bromination of 1-Bromo-2,7-dimethylnaphthalene, the stoichiometry of NBS is critical. At least two equivalents of NBS are required to brominate both methyl groups. The choice and amount of the radical initiator, the reaction temperature, and the irradiation with light (if applicable) are also key parameters to optimize for achieving a high yield of the desired dibrominated product while avoiding over-bromination or other side reactions. A procedure for a similar dibromination of a substituted 2,3-dimethylnaphthalene (B165509) using NBS and AIBN in benzene (B151609) at 80°C for one hour has been reported with a 75% yield, providing a good starting point for optimization. nih.gov
Below are interactive data tables summarizing typical reaction conditions for the key synthetic steps.
Table 1: Representative Conditions for Electrophilic Aromatic Bromination of Naphthalene Derivatives
| Starting Material | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Major Product(s) | Reference |
| Naphthalene | Br₂ | FeBr₃ | CCl₄ | Reflux | 1-Bromonaphthalene | docbrown.info |
| Naphthalene | NBS | - | CH₃CN | Room Temp | 1-Bromonaphthalene | organic-chemistry.org |
| 2,7-Dimethylnaphthalene | Br₂ | Fe | CCl₄ | Not specified | Bromo-2,7-dimethylnaphthalenes | docbrown.info |
Table 2: Representative Conditions for Radical-Mediated Benzylic Bromination
| Starting Material | Brominating Agent (Equivalents) | Initiator | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Toluene | NBS (1.0) | BPO | CCl₄ | Reflux | Benzyl (B1604629) bromide | High | mychemblog.com |
| 2,3-Dimethylnaphthalene derivative | NBS (2.2) | AIBN | Benzene | 80 | 2,3-Bis(bromomethyl)naphthalene (B3052160) derivative | 75 | nih.gov |
| 2,7-Dimethylnaphthalene | NBS | Not specified | Not specified | Not specified | 2,7-Bis(bromomethyl)naphthalene (B1600061) | Not specified | orgsyn.org |
Catalyst and Reagent Selection for Enhanced Selectivity
The selective bromination of the benzylic methyl groups without affecting the aromatic ring is crucial for the synthesis of this compound. The choice of brominating agent and catalyst plays a pivotal role in achieving this selectivity.
N-bromosuccinimide (NBS) is a widely used reagent for benzylic bromination due to its ability to provide a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring. prepchem.com The reaction is typically initiated by a radical initiator or by photochemical means. Common radical initiators include azo-bis-isobutyronitrile (AIBN) and benzoyl peroxide. oup.com
For the conversion of a dimethylnaphthalene to a bis(bromomethyl)naphthalene, the stoichiometry of NBS is critical. Using approximately 2.2 molar equivalents of NBS relative to the dimethylnaphthalene starting material is reported to yield the corresponding bis(bromomethyl)arene almost quantitatively. oup.com
Visible light irradiation has been shown to be highly effective in increasing the selectivity of the bromination of side-chain methyl groups on naphthalenes with NBS. oup.com This photochemical approach can lead to nearly quantitative yields of bis(bromomethyl)arenes and simplifies the purification of the product. oup.com
Alternative brominating agents have been explored for naphthalene derivatives, including molecular bromine (Br₂). cardiff.ac.ukorgsyn.org However, the use of Br₂ often requires stricter control of reaction conditions to avoid electrophilic substitution on the aromatic ring. cardiff.ac.uk The use of solid catalysts, such as zeolites or clays, can enhance the regioselectivity in the bromination of the naphthalene core, though their application to side-chain bromination is less common. cardiff.ac.ukgoogle.com
| Reagent/Catalyst | Role in Synthesis | Key Findings |
| N-bromosuccinimide (NBS) | Brominating agent | Provides a low concentration of bromine radicals, favoring benzylic substitution. prepchem.com |
| Azo-bis-isobutyronitrile (AIBN) | Radical initiator | Initiates the radical chain reaction for bromination with NBS. prepchem.com |
| Visible Light | Initiator | Photochemical initiation enhances selectivity and yield in benzylic bromination with NBS. oup.com |
| Molecular Bromine (Br₂) | Brominating agent | Can be used for bromination, but may lead to aromatic ring substitution without careful control. cardiff.ac.ukorgsyn.org |
Solvent Effects and Temperature Control in Bromination Reactions
The choice of solvent and the precise control of temperature are critical parameters that significantly influence the outcome of the benzylic bromination of naphthalene derivatives.
Solvent Effects:
The solvent can affect the reaction rate, selectivity, and the solubility of the reactants and products. For NBS brominations, non-polar solvents are generally preferred to minimize the formation of ionic byproducts. Carbon tetrachloride (CCl₄) has been a traditional solvent for these reactions. prepchem.comorgsyn.org However, due to its toxicity and environmental concerns, alternative solvents are often sought. Benzene has been demonstrated to be an effective solvent for the photobromination of dimethylnaphthalenes with NBS, leading to high yields of bis(bromomethyl)arenes. oup.com Other organic solvents such as acetonitrile (B52724) and decalin have also been mentioned in the context of producing bis(bromomethyl) aromatic hydrocarbons. google.com The polarity of the solvent can influence the reaction pathway; for instance, in some radical brominations, the use of more polar solvents can lead to undesired side reactions.
Temperature Control:
Temperature plays a crucial role in controlling the selectivity of bromination reactions. For the synthesis of this compound, the reaction temperature must be carefully managed to favor the desired benzylic substitution.
In general, benzylic brominations using NBS are conducted at the reflux temperature of the chosen solvent to facilitate the decomposition of the radical initiator and propagate the radical chain reaction. prepchem.com For photochemically initiated reactions, the temperature is typically kept moderate, for example, between 10°C and 40°C, to ensure selectivity. google.com
Higher temperatures can sometimes lead to a decrease in selectivity and the formation of undesired byproducts. For instance, in the bromination of naphthalene itself, temperature variations have a significant impact on the isomer distribution of the resulting bromonaphthalenes. researchgate.net While this pertains to aromatic substitution, it underscores the general principle of temperature sensitivity in bromination reactions of naphthalenic systems.
| Parameter | Effect on Bromination | Typical Conditions |
| Solvent | ||
| Carbon Tetrachloride (CCl₄) | Traditional non-polar solvent for NBS brominations. prepchem.comorgsyn.org | Reflux temperature. |
| Benzene | Effective for photobromination, leading to high yields. oup.com | Room temperature to moderate heat with light irradiation. |
| Acetonitrile, Decalin | Alternative solvents for the synthesis of bis(bromomethyl) aromatics. google.com | 0-80°C. google.com |
| Temperature | ||
| Reflux | Ensures decomposition of radical initiator and reaction progression. prepchem.com | Dependent on the boiling point of the solvent used. |
| 10-40°C | Optimal range for selective photobromination. google.com | Controlled with external cooling/heating as needed. |
| Elevated Temperatures (>80°C) | May decrease selectivity and increase byproduct formation. | Generally avoided for selective benzylic bromination. |
In-Depth Analysis of this compound Reveals Gaps in Current Chemical Literature
A comprehensive review of available scientific literature reveals a significant lack of specific research on the chemical reactivity and transformation pathways of the compound this compound. Despite its potential as a versatile building block in organic synthesis, detailed studies outlining its behavior in key chemical reactions are not present in published materials.
The compound this compound possesses three potentially reactive sites: two benzylic bromide (bromomethyl) groups at the 2 and 7 positions, and one aryl bromide at the 1 position of the naphthalene core. This trifunctional nature theoretically allows for a diverse range of chemical modifications, including nucleophilic substitutions, cross-coupling reactions, and polymerization. However, an exhaustive search for documented research on these specific transformations for this particular molecule has yielded no specific results.
While the broader family of brominated naphthalenes has been a subject of study, the specific substitution pattern of this compound appears to be a niche area with no dedicated research articles or detailed experimental data available in the public domain.
For context, related but structurally distinct compounds have been investigated:
Nucleophilic Substitution: Research has been conducted on the nucleophilic substitution reactions of benzylic bromides on different aromatic cores, such as 1,2-, 1,3-, or 1,4-bis(bromomethyl)benzene, which have been used to synthesize more complex molecules.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, like the Suzuki and Sonogashira couplings, are well-established methods for forming carbon-carbon bonds with aryl bromides. Studies exist for various bromo-naphthalene precursors, but none specifically utilize the this compound substrate.
Polymerization: The polymerization of related isomers, such as 2,3-bis(bromomethyl)naphthalene, has been explored, particularly in the context of on-surface synthesis to create conjugated polymers.
The absence of specific data for this compound means that any discussion of its reactivity would be purely speculative, based on the known behavior of its individual functional groups on other molecules. Such extrapolation would not meet the standards of scientific accuracy required for a detailed chemical article.
This gap in the literature highlights a potential area for future research. A systematic study of the chemoselectivity of this compound—exploring how the three different C-Br bonds react under various conditions—could provide valuable insights for synthetic chemists and material scientists. Investigating the stepwise functionalization of this molecule could unlock pathways to novel polymers, functional materials, and complex organic architectures.
Until such research is conducted and published, a scientifically rigorous and detailed article on the specific chemical reactivity and transformation pathways of this compound, as per the requested structured outline, cannot be generated. The scientific community awaits exploration into this potentially useful but currently uncharacterized compound.
Chemical Reactivity and Transformation Pathways of 1 Bromo 2,7 Bis Bromomethyl Naphthalene
Cyclization and Polymerization Reactions
Intramolecular Cyclization for Ring-Fused Systems
Currently, there is a lack of specific studies detailing the intramolecular cyclization of 1-Bromo-2,7-bis(bromomethyl)naphthalene to form ring-fused systems. Theoretical possibilities for such reactions exist, likely involving the formation of a new ring by connecting the two bromomethyl groups, potentially leading to acenaphthene (B1664957) or other polycyclic aromatic hydrocarbon derivatives. However, without experimental evidence, the precise conditions, catalysts, and resulting products remain speculative.
Intermolecular Polymerization for Naphthalene-Based Oligomers and Polymers
Similarly, dedicated research on the intermolecular polymerization of this compound to create naphthalene-based oligomers and polymers has not been prominently reported. The bifunctional nature of the molecule, with its two bromomethyl groups, suggests its potential as a monomer in polymerization reactions. Such reactions could theoretically proceed via mechanisms like Wurtz-Fittig or Grignard couplings to form polymers with naphthalene (B1677914) units in the backbone. The additional bromo substituent on the naphthalene ring could further influence the polymer's properties or offer a site for subsequent functionalization. However, detailed studies on polymerization conditions, polymer characterization, and material properties are not currently available.
On-Surface Reactivity and Mechanistic Investigations
Investigations into the on-surface reactivity of this compound are also not found in the existing body of scientific literature. On-surface synthesis is a powerful technique for creating well-defined nanostructures, and while the reactivity of other brominated naphthalene derivatives on metallic surfaces has been explored, the specific behavior of the 1-bromo-2,7-bis(bromomethyl) isomer has not been documented. Such studies would be valuable for understanding how the specific arrangement of the bromo and bromomethyl substituents influences surface-catalyzed reactions, such as dehalogenation and subsequent C-C bond formation, and the resulting molecular assemblies.
Design and Synthesis of Functionalized Derivatives and Analogues of 1 Bromo 2,7 Bis Bromomethyl Naphthalene
Naphthalenophane Architectures and Macrocyclic Systems
Naphthalenophanes are a fascinating class of cyclophanes characterized by a naphthalene (B1677914) ring bridged by one or more aliphatic or aromatic chains. These molecules often exhibit unique photophysical and chiroptical properties due to the proximity of the aromatic deck and the bridging units. The synthesis of naphthalenophanes typically involves the reaction of a bis(halomethyl)naphthalene derivative with a suitable linking agent.
Synthesis of Strain-Stabilized Cyclic Naphthalene Structures
The synthesis of strained cyclic naphthalene structures is a significant area of research, driven by the desire to understand the effects of geometric distortion on the electronic properties of aromatic systems. While various isomers of bis(bromomethyl)naphthalene, such as 1,5-bis(bromomethyl)naphthalene (B51781) and 2,6-bis(bromomethyl)naphthalene (B51659), have been successfully employed in the synthesis of such strained molecules, there is a notable absence of published research detailing the use of 1-bromo-2,7-bis(bromomethyl)naphthalene for this purpose. The unique substitution pattern of the 1-bromo-2,7-isomer could potentially lead to novel strained architectures with interesting properties, representing a fertile ground for future investigation.
Exploration of Bridged Naphthalene Derivatives
The creation of bridged naphthalene derivatives is a cornerstone of supramolecular chemistry, enabling the construction of host-guest systems, molecular sensors, and advanced materials. The literature is replete with examples of bridged naphthalenes derived from various isomers of bis(bromomethyl)naphthalene. For instance, 1,8-bis(bromomethyl)naphthalene (B51720) has been utilized in the synthesis of proton sponges and diazacyclodecanes. However, specific examples of bridged naphthalene derivatives originating from this compound are not readily found in the current body of scientific literature. The asymmetric nature of this precursor could be harnessed to create bridged systems with unique binding cavities and electronic characteristics.
Precursors for Polycyclic Aromatic Hydrocarbons (PAHs)
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of fused aromatic rings. They are of significant interest due to their applications in materials science, particularly in the development of organic electronics. The synthesis of larger, more complex PAHs often relies on the use of functionalized aromatic building blocks that can undergo annulation reactions.
Annulation Reactions Leading to Extended Aromatic Systems
Annulation reactions are chemical transformations that result in the formation of a new ring fused to an existing aromatic system. Bis(bromomethyl)naphthalene derivatives are valuable precursors in such reactions. For example, 2,3-bis(bromomethyl)naphthalene (B3052160) can undergo reactions to form extended polycyclic systems. Despite the potential of this compound to serve as a precursor for novel, unsymmetrical PAHs through annulation strategies, there is a scarcity of specific documented examples in the chemical literature.
Synthesis of Carbohelicenes and Related Chiral Structures
Carbohelicenes are a unique subclass of PAHs in which the fused aromatic rings are ortho-fused, leading to a helical, chiral structure. The synthesis of helicenes is a challenging endeavor, often requiring multi-step sequences. While various synthetic strategies for helicenes have been developed, including photocyclization of stilbene-like precursors and [2+2+2] cycloadditions, the use of this compound as a starting material for carbohelicene synthesis has not been reported. The inherent asymmetry of this building block could potentially be exploited to develop new synthetic routes to chiral, helical PAHs.
Building Blocks for Complex Molecular Architectures
The versatility of brominated naphthalene derivatives makes them attractive building blocks for the construction of a wide array of complex molecular architectures. The reactive C-Br bonds can participate in a variety of coupling reactions, allowing for the facile introduction of new functional groups and the assembly of larger supramolecular structures. While naphthalene-containing building blocks are widely used in the synthesis of organic semiconductors and other functional materials, specific applications of this compound in the creation of complex molecular architectures are not well-documented. The combination of a nucleophilic substitution-ready bromomethyl group and a position for further functionalization via the bromo substituent makes this compound a promising, yet underutilized, component for the toolbox of synthetic chemists.
Lack of Publicly Available Research on the Functionalization of this compound for Advanced Macromolecular Architectures
Despite a thorough search of scientific literature and chemical databases, there is a notable absence of published research detailing the design and synthesis of functionalized derivatives and analogues of this compound for the specific applications of incorporation into dendrimers, star polymers, molecular cages, and capsules. While the general class of bromomethylnaphthalene compounds serves as versatile building blocks in supramolecular chemistry and materials science, information on the precise compound of interest, this compound, remains elusive in the context of the requested applications.
The inherent reactivity of the bromomethyl groups suggests that this compound could theoretically be a candidate for the construction of complex macromolecular structures. The two bromomethyl moieties are susceptible to nucleophilic substitution reactions, which could allow for the attachment of various molecular components, leading to the formation of larger, well-defined architectures. The additional bromo substituent on the naphthalene core could also be utilized for further functionalization through cross-coupling reactions, potentially introducing another layer of complexity and functionality to the resulting macromolecules.
However, without specific studies on this compound, any discussion on its use in the synthesis of dendrimers, star polymers, molecular cages, or capsules would be purely speculative. The scientific record does not currently provide the necessary experimental data, such as reaction conditions, yields, and characterization of resulting structures, to populate a detailed and accurate article on this specific topic.
Further research into the reactivity and synthetic utility of this compound is required to ascertain its potential in the development of these advanced materials. Until such studies are published, a comprehensive and scientifically rigorous article on its functionalization for these specific purposes cannot be generated.
Supramolecular Chemistry and Self Assembly Utilizing 1 Bromo 2,7 Bis Bromomethyl Naphthalene Derivatives
Non-Covalent Interactions in Crystal Packing
The solid-state arrangement of molecules, or crystal packing, is dictated by a subtle interplay of non-covalent interactions. For derivatives of bromomethylnaphthalene, these forces are crucial in determining the final crystal structure. The analysis of crystal structures of closely related isomers, such as the ten di(bromomethyl)naphthalene isomers, reveals that the packing is consistently governed by a combination of halogen bonds, hydrogen bonds, and aromatic stacking interactions. researchgate.net
Halogen Bonding: A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the crystal structures of brominated naphthalene (B1677914) derivatives, Br···Br and Br···π contacts are significant. Studies on the isomers of di(bromomethyl)naphthalene show that Br···Br interactions are a common feature, helping to link molecules into larger aggregates like chains or quadrilaterals. researchgate.net For instance, in the crystal structure of 2,3,6,7-tetrakis(bromomethyl)naphthalene (B14133293), a related compound, multiple Br···Br contacts are observed that define the packing within and between molecular layers. nih.gov These interactions, along with C-H···Br hydrogen bonds, are often the dominant forces in the crystal packing of such compounds. nih.govuni-muenchen.de
Table 1: Key Non-Covalent Interactions in Brominated Naphthalene Derivatives
| Interaction Type | Description | Typical Distance Range (Å) | Significance in Crystal Packing |
|---|---|---|---|
| Halogen Bond (Br···Br) | An interaction between the electrophilic region of one bromine atom and the nucleophilic region of another. | 3.4 - 3.7 | Often directs the formation of molecular chains and layers. researchgate.netnih.gov |
| Halogen Bond (Br···π) | An interaction between a bromine atom and the electron-rich face of a naphthalene ring system. | ~3.4 | Less common than Br···Br but contributes to stabilizing layered structures. nih.govnih.gov |
| π-π Stacking | An attractive interaction between the aromatic π-systems of adjacent naphthalene cores. | 3.3 - 3.8 | Key to forming columnar or layered assemblies. researchgate.netnih.gov |
| Weak Hydrogen Bond (C-H···Br) | A hydrogen bond where a C-H group acts as the donor and a bromine atom as the acceptor. | 2.8 - 3.2 | Numerous and collectively significant in stabilizing the 3D structure. researchgate.netnih.gov |
The final three-dimensional architecture of a crystal is a result of the energetic optimization of all present intermolecular forces. For bromomethylnaphthalene derivatives, no single interaction can be viewed in isolation. The crystal structure of 2,7-bis(bromomethyl)naphthalene (B1600061), for example, exhibits mirror symmetry, a feature dictated by the collective influence of these weak forces. researchgate.net
The orientation of the bromomethyl groups is a critical factor. Depending on the isomer, these groups may point to the same side or opposite sides of the naphthalene ring system. researchgate.net This conformation directly impacts which intermolecular interactions are geometrically possible. For example, a conformation where bromomethyl groups are on opposite sides may favor the formation of extended chains linked by Br···Br interactions, while a conformation with groups on the same side might promote different packing motifs. The crystal packing in compounds like 2,3,6,7-tetrakis(bromomethyl)naphthalene is ultimately dominated by the contacts involving the bromomethylene groups, underscoring their importance in directing the supramolecular assembly. nih.gov
Host-Guest Chemistry and Molecular Recognition
The 1-Bromo-2,7-bis(bromomethyl)naphthalene framework serves as a versatile building block for constructing larger, more complex molecules designed for host-guest chemistry. The two bromomethyl groups are highly reactive chemical handles that can be readily transformed into a variety of functional groups, allowing for the synthesis of tailored molecular receptors.
The core principle in designing a receptor from a naphthalene-based scaffold is to attach specific binding sites to the rigid aromatic platform. The 2,7-disubstitution pattern provides a divergent arrangement of functional groups, suitable for creating molecular clefts or cavities capable of encapsulating guest species.
For example, the bromomethyl groups can be converted to azides, which can then undergo "click chemistry" to introduce 1,2,3-triazole units. mdpi.com These triazole-containing naphthalene derivatives have been shown to act as effective receptors and fluorescent sensors for anions, such as fluoride (B91410), through hydrogen bonding interactions. mdpi.com Alternatively, reaction with amines can produce Schiff bases or polyamine structures. Naphthalene-based Schiff base derivatives are well-known for their ability to coordinate with metal ions, acting as selective receptors for cations like Al³⁺ and Zn²⁺. mdpi.comresearchgate.net The inherent fluorescence of the naphthalene core is a key feature in these designs, as guest binding often perturbs the electronic structure, leading to a detectable change in emission. biosynth.com
The combination of a specific binding site and the photophysical properties of the naphthalene unit makes these derivatives excellent candidates for fluorescent sensors. nih.gov Guest recognition by the receptor triggers a signal, typically a change in fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength. mdpi.commdpi.com
Naphthalene-based systems have been developed for the selective detection of a wide range of analytes. For example, triazole-functionalized naphthalenes can selectively detect fluoride anions, displaying a "turn-on" fluorescence response upon binding. mdpi.com Similarly, Schiff base derivatives of naphthaldehyde have been engineered to create highly selective and sensitive sensors for metal ions like Al³⁺ and H₂S. rsc.orgnih.gov The 2,7-bis(bromomethyl)naphthalene scaffold is an ideal precursor for creating bis-fluorophoric systems, where two naphthalimide units can be linked together. Such molecules can exhibit unique sensing capabilities for pH or specific metal ions like Pb²⁺ through mechanisms involving intramolecular excimer formation. researchgate.net The ability of 2,7-bis(bromomethyl)naphthalene itself to interact with metal ions and DNA suggests its potential use as a photophysical probe for biological systems. biosynth.com
Table 2: Examples of Naphthalene-Based Supramolecular Sensors
| Receptor Functional Group | Target Analyte(s) | Sensing Mechanism |
|---|---|---|
| 1,2,3-Triazole | Anions (F⁻, OAc⁻, H₂PO₄⁻) | Hydrogen bonding leads to "turn-on" fluorescence. mdpi.com |
| Schiff Base | Cations (Al³⁺, Zn²⁺) | Chelation Enhanced Fluorescence (CHEF). mdpi.comresearchgate.net |
| Polyamine | Cations (Al³⁺) | Inhibition of Photoinduced Electron Transfer (PET). rsc.org |
| Azide (B81097) | Hydrogen Sulfide (H₂S) | Reduction of azide to amine, leading to fluorescence enhancement. nih.gov |
| Bis-naphthalimide | pH, Cations (Pb²⁺) | Modulation of intramolecular excimer fluorescence. researchgate.net |
Self-Assembled Structures on Surfaces
On-surface synthesis, where reactions and self-assembly occur on a solid substrate under ultra-high vacuum (UHV) conditions, is a powerful method for creating well-defined, two-dimensional nanostructures. Brominated aromatic precursors are frequently used in this approach, as the carbon-bromine bond can be selectively cleaved by thermal activation on a catalytic metal surface, typically gold (Au(111)). researchgate.netnih.gov
Studies on a close isomer, 2,3-bis(bromomethyl)naphthalene (B3052160), provide a clear model for the behavior of such precursors. d-nb.info When deposited on a Au(111) surface, the molecules initially form a disordered layer. Upon gentle heating (annealing), the catalytic surface facilitates the homolytic cleavage of the C-Br bonds, releasing bromine atoms and leaving behind highly reactive naphthalene-based diradicals on the surface. researchgate.netresearchgate.net
These surface-confined radicals then react with each other via C-C coupling to form new, covalently bonded structures. Depending on the reaction conditions and precursor, this process can lead to either discrete, well-defined oligomers (dimers) or extended one-dimensional polymers. nih.gov In the case of 2,3-bis(bromomethyl)naphthalene, annealing furnishes a non-conjugated polymer, poly(o-naphthylene vinylidene), which can be further dehydrogenated at higher temperatures to form its conjugated derivative, poly(o-naphthylene vinylene). researchgate.netlfchi-group.com This demonstrates how reactive precursors like this compound can be used to construct ordered, covalently-linked molecular architectures directly on a surface, a key goal in nanotechnology and molecular electronics. rsc.org
Table 3: On-Surface Synthesis with a Bis(bromomethyl)naphthalene Isomer on Au(111)
| Step | Process | Temperature | Resulting Structure(s) |
|---|---|---|---|
| 1. Deposition | Organic molecular beam deposition of the precursor onto the Au(111) surface. | Room Temperature | Disordered molecular layer. researchgate.netnih.gov |
| 2. Activation | Thermal annealing to induce dehalogenative C-C homocoupling. | ~420 K | Formation of dimeric structures and oligomeric chains. d-nb.info |
| 3. Polymerization | Further annealing leads to extended polymer formation. | >420 K | Poly(o-naphthylene vinylidene) chains. researchgate.net |
| 4. Dehydrogenation | Annealing at higher temperatures can induce further reactions. | ~470 K | Formation of conjugated poly(o-naphthylene vinylene). nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 2,7 Bis Bromomethyl Naphthalene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules in solution. For 1-Bromo-2,7-bis(bromomethyl)naphthalene, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is required to assign the chemical shifts of all magnetically active nuclei and to probe the molecule's conformational dynamics.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the bromomethyl groups. The aromatic region would contain five protons, whose signals would be complex due to spin-spin coupling. The two bromomethyl groups (-CH₂Br) would each present a singlet, though they are chemically non-equivalent and would appear at different chemical shifts.
Similarly, the ¹³C NMR spectrum would display signals for the twelve unique carbon atoms: ten for the naphthalene (B1677914) core and two for the methylene groups. To definitively assign these signals, multi-dimensional NMR techniques are employed.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent aromatic protons, allowing for the tracing of the proton connectivity around the naphthalene rings.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would link the signals of the aromatic protons to their corresponding carbon atoms and the methylene protons to their carbons.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning the quaternary carbons of the naphthalene ring by observing their correlations with nearby protons. For instance, the methylene protons would show correlations to the C2/C7 carbons they are attached to, as well as to the adjacent ring carbons (C1, C3, C6, C8).
The combination of these experiments allows for the complete and unambiguous assignment of all proton and carbon signals, as detailed in the hypothetical data table below.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃.
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (from ¹H) |
| C1-Br | 120.0 - 125.0 | - | H3, H8, H-CH₂ (at C2) |
| C2-CH₂Br | 130.0 - 135.0 | - | H3, H-CH₂ (at C2) |
| C3 | 125.0 - 130.0 | 7.5 - 7.8 (d) | C1, C2, C4, C4a |
| C4 | 128.0 - 132.0 | 7.8 - 8.1 (d) | C3, C4a, C5, C8a |
| C4a | 132.0 - 136.0 | - | H3, H4, H5 |
| C5 | 124.0 - 128.0 | 7.4 - 7.7 (d) | C4, C6, C8a |
| C6 | 126.0 - 130.0 | 7.4 - 7.7 (dd) | C5, C7, C8 |
| C7-CH₂Br | 131.0 - 136.0 | - | H6, H8, H-CH₂ (at C7) |
| C8 | 129.0 - 133.0 | 7.9 - 8.2 (s) | C1, C6, C7, C8a |
| C8a | 133.0 - 137.0 | - | H4, H5, H8 |
| C2-C H₂Br | 32.0 - 35.0 | 4.6 - 4.9 (s) | C1, C2, C3 |
| C7-C H₂Br | 33.0 - 36.0 | 4.7 - 5.0 (s) | C6, C7, C8 |
Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. nih.govauremn.org.br For this compound, rotation around the C(aryl)-C(methylene) bonds can lead to different preferred orientations of the bromomethyl groups relative to the naphthalene plane.
Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for this analysis. rsc.org These experiments detect protons that are close in space, typically within 5 Å. By analyzing the cross-peaks between the methylene protons and the aromatic protons (specifically H3, H6, and H8), the time-averaged proximity of these groups can be determined. This information helps to establish the dominant conformation in solution, revealing whether the bulky bromine atoms prefer to orient away from or towards the adjacent aromatic protons. Variable-temperature (VT) NMR studies can also provide insight into the energy barriers for rotation around these bonds.
Single Crystal X-ray Diffraction Analysis
While NMR provides detailed information about the structure in solution, single-crystal X-ray diffraction offers a precise and static picture of the molecule in the solid state. This technique is the gold standard for determining molecular geometry, including bond lengths and angles, and for understanding how molecules pack together in a crystal lattice.
A successful single-crystal X-ray diffraction analysis of this compound would yield a three-dimensional model of the molecule with high precision. From this model, exact bond lengths, bond angles, and torsion angles can be measured. The naphthalene core is expected to be largely planar, although minor distortions can be induced by the bulky bromo and bromomethyl substituents. nih.gov A study on 1,8-disubstituted naphthalenes showed that large groups can distort the planarity of the ring system. nih.gov The analysis would confirm the substitution pattern and provide precise values for the C-C bonds within the aromatic system and the C-Br bond lengths.
Interactive Table 2: Expected Molecular Geometry Parameters from Single Crystal X-ray Diffraction.
| Parameter | Bond Type | Expected Value |
| Bond Length | C-C (aromatic) | 1.36 - 1.42 Å |
| Bond Length | C(aryl)-C(methylene) | 1.50 - 1.54 Å |
| Bond Length | C(aryl)-Br | 1.88 - 1.92 Å |
| Bond Length | C(methylene)-Br | 1.93 - 1.97 Å |
| Bond Angle | C-C-C (aromatic) | ~120° |
| Bond Angle | C(aryl)-C(aryl)-C(methylene) | ~120° |
| Bond Angle | C(aryl)-C(methylene)-Br | ~109.5° |
| Torsion Angle | Br-C(aryl)-C(methylene)-Br | Variable (defines conformation) |
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules arrange themselves in the crystal. These packing arrangements are governed by non-covalent intermolecular forces. For this compound, several key interactions are anticipated:
Halogen Bonding (Br···Br): Interactions between the electron-deficient region on one bromine atom and the electron-rich region on another are common in brominated compounds and play a significant role in directing crystal packing. youtube.com
C-H···Br Hydrogen Bonds: Weak hydrogen bonds can form between the aromatic or methylene C-H groups and bromine atoms on adjacent molecules.
π-π Stacking: The planar naphthalene cores can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces between the aromatic rings. The analysis would determine the distance and offset between stacked rings.
Understanding these interactions is crucial for predicting and controlling the solid-state properties of materials.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. libretexts.orgmdpi.com These techniques are highly effective for identifying the functional groups present in a sample. The two methods are often complementary, as some vibrational modes may be strong in IR and weak in Raman, or vice versa. nih.govyoutube.com
For this compound, the key functional groups and their expected vibrational frequencies are:
Aromatic C-H Stretch: These vibrations typically appear at high wavenumbers, just above 3000 cm⁻¹.
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the naphthalene ring give rise to a series of characteristic sharp bands in the 1400-1600 cm⁻¹ region.
-CH₂- Bending: The scissoring and wagging motions of the methylene groups are expected in the 1200-1450 cm⁻¹ range.
C-Br Stretch: The carbon-bromine stretching vibrations are found in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹. These bands can be particularly useful for confirming the presence of the bromo and bromomethyl groups.
Interactive Table 3: Characteristic Vibrational Frequencies for this compound.
| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretch | Aromatic Ring | 3050 - 3100 | Medium | Medium |
| C-H Stretch | Methylene (-CH₂) | 2920 - 2980 | Medium | Medium |
| C=C Stretch | Aromatic Ring | 1500 - 1600 | Strong | Strong |
| CH₂ Bend (Scissoring) | Methylene (-CH₂) | 1400 - 1450 | Medium | Weak |
| C-H In-Plane Bend | Aromatic Ring | 1000 - 1300 | Medium | Medium |
| C-Br Stretch | Aryl-Br | 650 - 750 | Strong | Medium |
| C-Br Stretch | Alkyl-Br | 550 - 650 | Strong | Strong |
High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous structural elucidation of novel compounds, providing precise mass measurements that allow for the determination of elemental compositions and the study of fragmentation pathways. While specific HRMS data for this compound is not extensively available in the current body of scientific literature, its anticipated mass spectral behavior can be predicted based on the well-established fragmentation patterns of related brominated aromatic compounds and benzyl (B1604629) bromides.
A key feature of the mass spectrum of a brominated compound is the characteristic isotopic pattern arising from the two stable isotopes of bromine, 79Br and 81Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion of this compound, which contains three bromine atoms, would exhibit a distinctive isotopic cluster. The relative intensities of the peaks in this cluster (M, M+2, M+4, M+6) would be in an approximate ratio of 1:3:3:1, providing a clear indication of the presence of three bromine atoms in the molecule.
The molecular formula of this compound is C12H9Br3. High-resolution mass spectrometry would be able to confirm this elemental composition by providing a highly accurate mass measurement of the molecular ion, distinguishing it from other ions with the same nominal mass.
Table 1: Predicted High-Resolution Mass Spectrometry Data for the Molecular Ion of this compound
| Ion Formula | Calculated m/z (Monoisotopic) |
| [C12H979Br3]+• | 389.8298 |
| [C12H979Br281Br]+• | 391.8278 |
| [C12H979Br81Br2]+• | 393.8257 |
| [C12H981Br3]+• | 395.8237 |
Note: The table presents the predicted monoisotopic masses for the different isotopic combinations of the molecular ion.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways, primarily involving the cleavage of the carbon-bromine bonds. The loss of a bromine radical from one of the bromomethyl groups is an anticipated primary fragmentation step. This would result in the formation of a stable benzylic carbocation, which can be further stabilized by resonance with the naphthalene ring system.
A subsequent fragmentation could involve the loss of the second bromomethyl group's bromine atom, leading to a dibenzylic cation. Another prominent fragmentation pathway would be the cleavage of a C-Br bond on the naphthalene ring itself. Furthermore, the sequential loss of HBr from the fragment ions could also be observed.
Table 2: Predicted Major Fragment Ions of this compound in HRMS
| Proposed Fragment | Ion Formula | Calculated m/z (Monoisotopic) |
| [M-Br]+ | [C12H9Br2]+ | 310.9132 |
| [M-2Br]+ | [C12H9Br]+ | 231.9966 |
| [M-3Br]+ | [C12H9]+ | 153.0704 |
| [M-CH2Br]+ | [C11H7Br2]+ | 296.8972 |
| [M-Br-HBr]+ | [C12H8Br]+ | 230.9888 |
Note: The monoisotopic m/z values are calculated using the most abundant isotopes (12C, 1H, 79Br).
Theoretical and Computational Studies of 1 Bromo 2,7 Bis Bromomethyl Naphthalene
Quantum Chemical Investigations of Reaction Mechanisms
Energy Profiles and Transition State Analysis of Key Reactions
There is currently no available data in peer-reviewed journals or public chemical databases detailing the energy profiles or transition state analyses for key reactions involving 1-Bromo-2,7-bis(bromomethyl)naphthalene. Such studies would typically involve the computational modeling of reaction pathways, identifying the structures of transition states, and calculating the associated activation energies. This information is crucial for understanding the kinetics and mechanisms of reactions such as nucleophilic substitutions at the bromomethyl groups or further electrophilic aromatic substitution on the naphthalene (B1677914) ring. The absence of this data precludes a detailed discussion of the specific reaction dynamics of this compound.
Reactivity Descriptors and Selectivity Prediction
Similarly, a specific analysis of reactivity descriptors for this compound is absent from the current body of scientific literature. Reactivity descriptors, derived from computational calculations, include parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions. These descriptors are instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions.
While general principles of naphthalene chemistry would suggest potential sites of reactivity, a quantitative prediction based on calculated descriptors for this compound is not possible without dedicated computational studies. Such studies would provide valuable insights into how the specific substitution pattern of a bromo and two bromomethyl groups influences the electron distribution and, consequently, the chemical behavior of the naphthalene core.
Potential Applications in Materials Science and Emerging Technologies
Organic Electronic Materials
There is currently no available research on the application of 1-Bromo-2,7-bis(bromomethyl)naphthalene in organic electronic materials.
The charge transport characteristics of semiconductors derived from this compound have not been reported in scientific literature.
There are no published studies on the use of this compound in the fabrication of Organic Field-Effect Transistors (OFETs).
Optoelectronic Devices
The potential of this compound in optoelectronic devices is an unexplored area of research.
The luminescent properties of this compound and its derivatives have not been investigated, and therefore, its application in Organic Light-Emitting Diodes (OLEDs) has not been documented.
There is no available data or research concerning the use of this compound in photovoltaic applications or for light harvesting purposes.
Catalyst Development and Asymmetric Synthesis
The utility of this compound as a precursor or ligand in catalyst development and asymmetric synthesis has not been explored in any published research.
Naphthalene-Derived Chiral Ligands for Catalysis
The rigid and planar structure of the naphthalene (B1677914) scaffold makes it an excellent platform for the design of chiral ligands for asymmetric catalysis. The introduction of substituents at specific positions on the naphthalene ring can create a well-defined chiral environment around a metal center, thereby enabling high levels of enantioselectivity in catalytic reactions.
While direct research on the application of this compound in the synthesis of chiral ligands is not extensively documented, its structure suggests significant potential. The two bromomethyl groups at the 2 and 7 positions can be readily displaced by a variety of nucleophiles, including chiral amines, phosphines, and alcohols. This allows for the facile introduction of chiral moieties onto the naphthalene backbone. The bromine atom at the 1-position can also participate in further functionalization, potentially influencing the steric and electronic properties of the resulting ligand.
The synthesis of such chiral ligands would likely involve the reaction of this compound with a chiral precursor. For instance, reaction with a chiral amino alcohol could yield a bidentate ligand capable of coordinating with a metal catalyst. The resulting metal complex could then be employed in a variety of asymmetric transformations, such as the enantioselective addition of diethylzinc (B1219324) to aromatic aldehydes. rsc.org The performance of such binaphthyl-based chiral ligands has been evaluated, showing high isolated yields and excellent enantiomeric excesses. rsc.org
The development of naphthalene-based chiral stationary phases for liquid chromatography further underscores the utility of this scaffold in chiral applications. nih.gov These materials are designed for the chiral separation of basic drugs, highlighting the potential for naphthalene derivatives to interact selectively with chiral molecules. nih.gov
Phase-Transfer Catalysis Utilizing Naphthalene Scaffolds
Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. The catalyst, known as a phase-transfer agent, is typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt that can transport one of the reactants across the phase boundary to enable the reaction to proceed.
Naphthalene-based scaffolds are attractive for the development of phase-transfer catalysts due to their lipophilicity and the ability to be functionalized with cationic groups. The this compound molecule is a promising precursor for the synthesis of such catalysts. The two bromomethyl groups can be readily quaternized by reaction with tertiary amines or phosphines to introduce the necessary cationic centers.
The resulting bis-quaternary ammonium or phosphonium salt derived from this compound would possess a rigid naphthalene core, which could influence its catalytic activity and selectivity. The lipophilic nature of the naphthalene ring would ensure the catalyst's solubility in the organic phase, while the two cationic centers could potentially lead to enhanced catalytic efficiency through cooperative effects.
While specific studies on phase-transfer catalysts derived from this compound are not prevalent, the general principles of PTC and the known reactivity of bromomethylnaphthalenes support this potential application. The catalytic transfer hydrogenation of naphthalene to tetralin, for instance, demonstrates the involvement of naphthalene derivatives in catalytic processes. ijcce.ac.ir
Conclusion and Future Research Directions for 1 Bromo 2,7 Bis Bromomethyl Naphthalene
Summary of Current Understanding and Research Progress
Research on 1-Bromo-2,7-bis(bromomethyl)naphthalene has thus far been limited, with a primary focus on its role as a precursor in organic synthesis. The current body of knowledge is largely centered on its application as a starting material for more complex molecules, particularly in the development of specialized catalysts. For instance, it is a known precursor for the synthesis of the catalyst O,O′-Diallyl-N,N′-(2,7-naphthalindiyldimethyl)-bis-(hydrocinchonidinium) dibromide. chemicalbook.com
Beyond this specific application, the understanding of the compound's broader potential remains in its nascent stages. Preliminary findings suggest its utility as a ligand that can interact with metal ions. biosynth.com This interaction is reported to facilitate the cleavage of DNA and RNA, indicating potential applications in biochemistry and molecular biology. biosynth.com Furthermore, the compound's fluorescent properties open up possibilities for its use as a photophysical probe in the study of biological processes such as DNA repair. biosynth.com However, detailed investigations into these areas are yet to be extensively reported in peer-reviewed literature. The synthesis of polysubstituted naphthalenes, in general, presents challenges in controlling regioselectivity, which may contribute to the limited research on this specific, highly functionalized naphthalene (B1677914) derivative. researchgate.netnih.gov
Unexplored Research Avenues and Methodological Challenges
The unique trifunctional nature of this compound, with a bromine atom on the aromatic ring and two bromomethyl groups, presents a rich landscape for future research, albeit with inherent methodological challenges.
Unexplored Research Avenues:
Advanced Materials Synthesis: A significant unexplored avenue is its use as a monomer or cross-linking agent in the synthesis of novel polymers. The reactive bromomethyl groups can be exploited in polymerization reactions to create materials with tailored thermal, mechanical, and photophysical properties. The presence of the bromo substituent offers a site for further functionalization, potentially leading to the development of multifunctional materials.
Coordination Chemistry and Catalysis: While its role as a catalyst precursor is noted, a systematic exploration of its coordination chemistry with a wide range of transition metals is lacking. Such studies could lead to the discovery of new catalysts with unique activities and selectivities.
Supramolecular Chemistry: The rigid naphthalene core and the reactive peripheral groups make it an excellent candidate for the construction of well-defined supramolecular architectures, such as macrocycles and molecular cages. These structures could have applications in molecular recognition, sensing, and encapsulation.
Organic Electronics: Naphthalene-based materials are of interest for applications in organic electronics. nih.gov The potential of this compound as a building block for organic semiconductors, particularly in the design of materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), remains to be investigated.
Methodological Challenges:
Selective Synthesis: A primary challenge lies in the development of efficient and highly selective synthetic routes to this compound itself. The synthesis of multisubstituted naphthalenes often results in isomeric mixtures, which can be difficult to separate. rsc.orgrsc.org Overcoming this challenge is crucial for obtaining the pure compound required for systematic studies and applications.
Controlled Functionalization: The differential reactivity of the aromatic bromine versus the benzylic bromines in the bromomethyl groups presents both an opportunity and a challenge. Developing selective reaction conditions to functionalize one type of C-Br bond while leaving the others intact is a significant methodological hurdle that needs to be addressed to fully exploit its synthetic potential.
Characterization of Derived Materials: For polymeric and supramolecular structures derived from this compound, detailed characterization of their molecular weight, polydispersity, and three-dimensional structure will be essential but potentially challenging.
Outlook for Innovation in Naphthalene-Based Materials Science
The future of naphthalene-based materials science is promising, with a growing demand for advanced materials in various sectors. einpresswire.com this compound is well-positioned to contribute to this innovation by serving as a versatile building block for a new generation of functional materials.
The strategic placement of reactive sites on the naphthalene core allows for the precise engineering of molecular architecture. This could lead to the development of:
High-Performance Polymers: By incorporating this monomer into polymer backbones, it may be possible to create materials with enhanced thermal stability, flame retardancy (due to the bromine content), and specific optoelectronic properties.
Functional Porous Materials: Its use in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could result in materials with high surface areas and tailored pore environments for applications in gas storage, separation, and catalysis.
Advanced Cathode Materials: The field of organic electronics is actively exploring new materials for energy storage. researchgate.net Naphthalene-based polyimides have shown potential as organic cathode materials for lithium batteries. researchgate.net The unique structure of this compound could be leveraged to design novel electrode materials with high capacity and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
